2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide
Description
This compound features a pyridazine core substituted at position 3 with a sulfanyl group linked to a 2,4-dimethylthiazole moiety. Its molecular formula is C₁₉H₁₈FN₅OS₂, with a molecular weight of 497.58 g/mol (ID: F989-0838, ). The structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors via heterocyclic interactions.
Properties
IUPAC Name |
2-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4OS2/c1-10-17(25-11(2)19-10)14-7-8-16(22-21-14)24-9-15(23)20-13-5-3-12(18)4-6-13/h3-8H,9H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRDXMEHWIXPSIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=NN=C(C=C2)SCC(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2,4-dimethylthiazole with appropriate reagents under controlled conditions.
Formation of the Pyridazine Ring: The pyridazine ring is formed by cyclization reactions involving hydrazine derivatives.
Coupling Reactions: The thiazole and pyridazine rings are then coupled using sulfanyl linkers under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can occur at the pyridazine ring using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Biology: The compound is used in biological assays to study its effects on various cellular processes.
Industry: It is explored for its potential use in the development of new materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Modifications
Pyridazine-Thiazole Hybrids
- N-(6-Methyl-1,3-benzothiazol-2-yl)-2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide
- Molecular Formula : C₂₄H₁₈FN₅OS₃
- Molecular Weight : 507.63 g/mol ().
- Key Differences : Replaces the 2,4-dimethylthiazole with a benzothiazole group, increasing aromaticity and molecular weight. The benzothiazole may enhance π-π stacking in biological targets compared to the simpler thiazole in the target compound.
Triazole-Thiazole Derivatives
- 2-{[4-Ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide Molecular Formula: C₁₆H₁₆FN₅OS₂ Molecular Weight: 393.46 g/mol (). Key Differences: Substitutes pyridazine with a triazole ring and introduces a thiophene group.
Functional Group Variations
4-Fluorophenyl Acetamide Derivatives
- N-(Benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide
2-(4,6-Diaminopyrimidin-2-yl)sulfanyl-N-(4-fluorophenyl)acetamide Dimer
- Molecular Features : Studied for anti-COVID-19 activity via molecular docking, demonstrating strong hydrogen-bond interactions with viral proteases ().
- Key Differences: Incorporates a pyrimidine ring instead of pyridazine, with diamino substitutions enhancing polar interactions.
Antiproliferative Activity
- Hydroxyacetamide Derivatives (FP1-12) : Synthesized via condensation reactions using pyridine and Zeolite catalysts (). These compounds exhibit antiproliferative activity against cancer cell lines, with IC₅₀ values in the micromolar range. The target compound’s pyridazine-thiazole system may offer improved selectivity due to its larger heterocyclic surface area.
Anti-Exudative Activity
- 2-((4-Amino-5-(Furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides: Tested at 10 mg/kg, showing comparable efficacy to diclofenac sodium (). The target compound’s fluorophenyl group could enhance anti-inflammatory potency by modulating COX-2 affinity.
Biological Activity
The compound 2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide is a novel chemical entity that exhibits potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 407.5 g/mol. The structure includes a thiazole ring, a pyridazine moiety, and a fluorophenyl acetamide group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H21N9S |
| Molecular Weight | 407.5 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may inhibit certain enzymes or receptors involved in various biological pathways. Detailed studies on binding affinities and downstream signaling pathways are essential for understanding its mechanism of action.
Antimicrobial Activity
Recent studies have demonstrated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, thiazole-containing compounds have been shown to possess antibacterial activity against various pathogens. The presence of the thiazole moiety in this compound suggests potential efficacy against bacterial strains.
Anticancer Properties
The compound's structural components indicate potential anticancer activity. Thiazole derivatives have been documented to exhibit cytotoxic effects against cancer cell lines. In vitro studies on related compounds have shown IC50 values ranging from 1.61 to 1.98 µg/mL against various cancer cell lines, suggesting that this compound may also possess similar properties.
Anti-inflammatory Effects
Thiazole derivatives have been explored for their anti-inflammatory properties. The compound's ability to modulate inflammatory pathways could be beneficial in treating conditions characterized by chronic inflammation.
Case Studies and Research Findings
- Antitubercular Activity : A study focused on the design and synthesis of novel thiazole-based compounds highlighted their potential as antitubercular agents against Mycobacterium tuberculosis. Some derivatives exhibited IC50 values as low as 1.35 µM, indicating strong inhibitory effects on bacterial growth .
- Cytotoxicity Evaluation : In cytotoxicity assays conducted on human embryonic kidney (HEK-293) cells, several thiazole derivatives demonstrated low toxicity levels, making them promising candidates for further development in therapeutic applications .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of thiazole-containing compounds revealed that specific substitutions on the phenyl ring significantly enhance biological activity. For example, compounds with electron-donating groups showed improved anticancer efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
